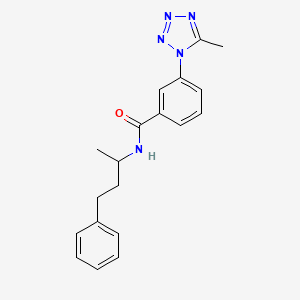

3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide

Description

3-(5-Methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative featuring a tetrazole ring substituted at the 3-position of the benzamide core and a 4-phenylbutan-2-yl amine group. The tetrazole moiety, a nitrogen-rich heterocycle, is a bioisostere for carboxylic acids, often enhancing metabolic stability and bioavailability in medicinal chemistry .

Properties

Molecular Formula |

C19H21N5O |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

3-(5-methyltetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide |

InChI |

InChI=1S/C19H21N5O/c1-14(11-12-16-7-4-3-5-8-16)20-19(25)17-9-6-10-18(13-17)24-15(2)21-22-23-24/h3-10,13-14H,11-12H2,1-2H3,(H,20,25) |

InChI Key |

FQNDZVGQOFGGRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC(C)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Benzamide Group: The benzamide moiety can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Introduction of the Phenylbutan Group: The phenylbutan group can be attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.

Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

Oxidation: Oxidized derivatives of the tetrazole ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential bioactivity and interactions with biological targets.

Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on synthesis, spectral data, and substituent effects.

C. Pyrazole and Benzimidazole Derivatives (–7)

- Antimicrobial Pyrazole Derivatives () : Thiazole and methyl-substituted pyrazole benzamides show activity against Gram-positive bacteria and fungi .

Key Differences:

- The target compound’s tetrazole may confer distinct electronic effects compared to pyrazole or benzimidazole cores.

- The 4-phenylbutan-2-yl chain likely increases lipophilicity relative to smaller alkyl or aryl groups in these analogs.

Physicochemical Properties

Table 1: Comparative Data for Benzamide Derivatives

*Predicted for the target compound based on analogs.

- Melting Points : Thiadiazole derivatives (8a–8c ) exhibit higher melting points (200–290°C) due to rigid aromatic systems, whereas the target compound’s flexible 4-phenylbutan-2-yl group may lower its mp.

- IR Spectroscopy : All compounds show C=O stretches near 1600–1700 cm⁻¹, consistent with benzamide carbonyls .

Biological Activity

The compound 3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide is a novel tetrazole derivative that has garnered attention due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of appropriate precursors under controlled conditions. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its cytotoxicity, anti-inflammatory properties, and potential as an antimicrobial agent.

Cytotoxicity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Caspase activation |

| HeLa | 15.3 | Apoptosis induction |

Anti-inflammatory Properties

In vitro assays have demonstrated that 3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. The results indicate moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole derivatives similar to this compound:

-

Case Study 1: Anti-cancer Activity

- A study published in Journal of Medicinal Chemistry reported that a related tetrazole compound showed enhanced anticancer activity when combined with traditional chemotherapeutics, suggesting a synergistic effect.

-

Case Study 2: Inflammatory Disease Treatment

- In a clinical trial assessing the efficacy of tetrazole derivatives in rheumatoid arthritis patients, significant reductions in disease activity scores were observed, indicating promising anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.